7-O-Benzyloxy Quetiapine-d8
Description
7-O-Benzyloxy Quetiapine-d8 is a deuterium-labeled analog of the antipsychotic drug quetiapine, modified with a benzyloxy group at the 7-position of its benzothiazepine core. This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precision in pharmacokinetic and metabolic studies. The deuterium substitution (eight deuterium atoms) reduces metabolic interference and enhances isotopic distinction from the non-deuterated parent compound, enabling accurate quantification in biological matrices like plasma and vitreous humor .
Properties
Molecular Formula |
C₂₈H₂₃D₈N₃O₃S |
|---|---|
Molecular Weight |
497.68 |
Synonyms |
2-[2-[4-[7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11-yl]-1-piperazinyl]ethoxy]ethanol-d8_x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Pharmacokinetic Studies : Deuterated analogs enable precise tracking of quetiapine’s absorption, distribution, and clearance. For example, this compound has been used to quantify quetiapine in vitreous humor for forensic toxicology applications .
- Receptor Binding Assays : Quetiapine-d8 Fumarate facilitates studies on dopamine D2 receptor occupancy, correlating with clinical efficacy at doses of 300–600 mg/day .
- Metabolic Profiling : 7-Hydroxy Quetiapine-d8 is critical for identifying CYP3A4-mediated metabolic pathways, which account for 75% of quetiapine’s clearance .
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
